REACTION_SMILES
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[Al+3:9].[C:12]([CH3:13])(=[O:14])[c:15]1[cH:16][cH:17][cH:18][c:19]2[c:27]1-[c:26]1[c:21]([cH:22][cH:23][cH:24][cH:25]1)[CH2:20]2.[CH3:1][C:2](=[O:3])[O:4][C:5](=[O:6])[CH3:7].[Cl-:10].[Cl-:11].[Cl-:8].[Cl:29][CH:30]([Cl:31])[CH3:32].[ClH:28]>>[CH3:1][C:2](=[O:3])[c:23]1[cH:22][c:21]2[c:26]([cH:25][cH:24]1)-[c:27]1[c:15]([C:12]([CH3:13])=[O:14])[cH:16][cH:17][cH:18][c:19]1[CH2:20]2
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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CC(=O)c1cccc2c1-c1ccccc1C2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1cccc2c1-c1ccccc1C2
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CC(=O)OC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Cl-]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)c1ccc2c(c1)Cc1cccc(C(C)=O)c1-2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |